AS8351

説明

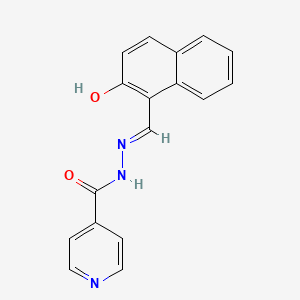

The exact mass of the compound N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide is 291.100776666 g/mol and the complexity rating of the compound is 407. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHHAVECQJKLX-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Epigenetic Modulation via KDM5B Inhibition

An In-depth Technical Guide on the Mechanism of Action of AS8351 in Cardiac Reprogramming

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of this compound, a key small molecule in a nine-compound (9C) cocktail used for the direct reprogramming of human fibroblasts into functional cardiomyocytes. We will delve into the molecular pathways influenced by this compound, present quantitative data on reprogramming outcomes, and provide detailed experimental protocols for researchers seeking to apply these methods.

This compound's primary role in the 9C cardiac reprogramming cocktail is to function as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B.[1][2] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), which are marks associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an "open" chromatin state, making the genomic loci of key cardiac developmental genes more accessible to transcription factors and other reprogramming cues.[3] This epigenetic modulation is a crucial early step in erasing the fibroblast identity and initiating the cardiomyocyte gene expression program.

Signaling Pathways Influenced by this compound

The inhibition of KDM5B by this compound instigates a cascade of downstream signaling events that are favorable for cardiac reprogramming. A key pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known barrier to efficient cardiac reprogramming.[1][4]

-

Upregulation of ATF3 and Suppression of TGF-β Signaling: Research has shown that KDM5B deficiency leads to an increase in the expression of Activating Transcription Factor 3 (ATF3). ATF3 is an anti-fibrotic regulator that can suppress the pro-fibrotic TGF-β signaling pathway. By inhibiting KDM5B, this compound epigenetically enhances ATF3 expression, thereby contributing to the suppression of the fibroblast phenotype and creating a more permissive environment for cardiomyogenic conversion.

-

Promotion of Cardiomyocyte Maturation: Beyond the initial reprogramming steps, KDM5B inhibition has also been implicated in the maturation of induced cardiomyocytes (iCMs). Inhibition of KDM5 promotes the expression of genes involved in fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization, which are hallmarks of mature and functional cardiomyocytes.

The proposed signaling pathway for this compound's action in cardiac reprogramming is depicted in the diagram below:

Quantitative Data on Cardiac Reprogramming Efficiency

The use of small molecule cocktails, including the 9C cocktail containing this compound, has been shown to significantly improve the efficiency of converting fibroblasts into iCMs. While specific quantitative data for the 9C cocktail's reprogramming efficiency can vary between studies and fibroblast sources, the following table summarizes representative data on the upregulation of key cardiac marker genes following chemical reprogramming.

| Gene | Fold Change (vs. Control) | Function in Cardiomyocytes |

| TNNT2 | ~8-fold increase | Cardiac Troponin T, a key component of the sarcomere. |

| MYH6 | ~5-fold increase | Alpha-myosin heavy chain, a marker of mature cardiomyocytes. |

| NKX2-5 | ~4-fold increase | A critical transcription factor for heart development. |

| GATA4 | ~3-fold increase | A transcription factor involved in cardiomyocyte differentiation. |

Note: The fold changes are illustrative and based on published data from similar chemical reprogramming studies. Actual results may vary.

Detailed Experimental Protocols

This section provides a detailed methodology for the direct cardiac reprogramming of human fibroblasts using a small molecule cocktail approach, followed by protocols for immunofluorescence staining and calcium imaging to assess the resulting iCMs.

Experimental Workflow

The overall workflow for chemically induced cardiac reprogramming is outlined below:

Protocol for Direct Cardiac Reprogramming

Materials:

-

Human dermal fibroblasts (or other fibroblast source)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Reprogramming Medium: Basal medium (e.g., DMEM/F12) supplemented with the 9C small molecule cocktail. The final concentrations of the 9C cocktail components are as follows:

-

CHIR99021: 10 µM

-

A83-01: 1 µM

-

BIX01294: 1 µM

-

This compound: 1 µM

-

SC1: 1 µM

-

Y-27632: 10 µM

-

OAC2: 5 µM

-

SU16f: 5 µM

-

JNJ10198409: 0.1 µM

-

-

Cardiomyocyte Maintenance Medium (e.g., DMEM/F12 with B27 supplement)

-

Tissue culture plates

-

Standard cell culture equipment

Procedure:

-

Cell Seeding: Plate human fibroblasts in fibroblast growth medium at a density of 2 x 10^4 cells/cm^2 and culture overnight to allow for attachment.

-

Initiation of Reprogramming: The next day (Day 0), aspirate the fibroblast growth medium and replace it with the Reprogramming Medium containing the 9C cocktail.

-

Incubation: Culture the cells in the Reprogramming Medium for 3 days.

-

Medium Change: On Day 4, replace the Reprogramming Medium with Cardiomyocyte Maintenance Medium.

-

Maintenance: Continue to culture the cells in Cardiomyocyte Maintenance Medium, changing the medium every 2-3 days.

-

Monitoring: Observe the cells for morphological changes. Spontaneously beating cells may start to appear between days 10 and 21.

Immunofluorescence Staining for Cardiac Markers

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-cardiac Troponin T (cTnT), anti-α-actinin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Fixation: At the desired time point (e.g., Day 21), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Imaging: Wash with PBS and visualize the cells using a fluorescence microscope.

Calcium Imaging for Functional Assessment

Materials:

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubation: Replace the culture medium with the Fluo-4 AM loading solution and incubate the cells for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh HBSS to remove excess dye.

-

Imaging: Add fresh HBSS to the cells and acquire time-lapse fluorescence images using a fluorescence microscope. Spontaneous calcium transients in beating iCMs will be observed as periodic fluctuations in fluorescence intensity.

Conclusion

This compound plays a critical role in the chemical reprogramming of fibroblasts into cardiomyocytes by acting as a KDM5B inhibitor. Its mechanism of action is centered on epigenetic modulation, leading to a more open chromatin state and the activation of cardiogenic gene programs. The downstream effects, including the suppression of anti-reprogramming pathways like TGF-β signaling, further contribute to the efficiency of the conversion process. The provided protocols offer a framework for researchers to implement and assess this powerful technology in their own laboratories. Further investigation into the precise downstream targets of KDM5B and the optimization of small molecule cocktails will continue to advance the field of cardiac regeneration.

References

- 1. Improving Cardiac Reprogramming for Heart Regeneration in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Optical Controlling and Recording Calcium Signal in iPSC-Derived Cardiomyocytes for Toxicity Testing and Phenotypic Drug Screening [jove.com]

- 3. Fibroblast Reprogramming in Cardiac Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and progress of direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the KDM5B Inhibitory Activity of AS8351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AS8351 against the histone demethylase KDM5B (also known as JARID1B or PLU-1). This compound has been identified as a small molecule inhibitor of KDM5B, playing a role in epigenetic regulation by modulating the methylation state of histone H3 on lysine 4 (H3K4).[1][2][3] This document details the available data on its activity, experimental protocols for its characterization, and its impact on relevant signaling pathways.

Quantitative Data Summary

While a direct biochemical IC50 value for this compound against purified KDM5B enzyme is not prominently available in the public domain, its cellular activities have been characterized. The following table summarizes the reported anti-proliferative IC50 values for this compound in different human cancer cell lines. It is important to note that these values reflect the downstream cellular consequences of KDM5B inhibition and other potential off-target effects, rather than direct enzymatic inhibition.

| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |

| A549 (Lung Carcinoma) | MTT Assay | 2.2 | 72 hours | [1] |

| DMS-53 (Lung Carcinoma) | MTT Assay | 1.1 | 72 hours | [1] |

Table 1: Cellular Anti-proliferative Activity of this compound

Mechanism of Action

This compound is understood to exert its inhibitory effect on Jumonji C (JmjC) domain-containing histone demethylases, such as KDM5B, by acting as an iron chelator.[3][4] The catalytic activity of these enzymes is dependent on Fe(II) and α-ketoglutarate as co-factors.[1] this compound is believed to compete with α-ketoglutarate for chelating the iron ion in the active site, thereby inhibiting the demethylase activity.[1] The primary epigenetic consequence of KDM5B inhibition by this compound is the increase in the levels of tri-methylated H3K4 (H3K4me3), a histone mark associated with active gene transcription.[5]

Experimental Protocols

Biochemical KDM5B Inhibition Assay (AlphaLISA)

To determine the direct inhibitory activity of this compound on KDM5B, a biochemical assay is required. The following protocol is based on the commercially available AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which is a sensitive and high-throughput method for detecting enzymatic activity.

Principle: This assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5B. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. The biotinylated substrate binds to streptavidin-coated donor beads. In the presence of KDM5B activity, the substrate is demethylated, allowing the antibody-acceptor beads to come into close proximity with the donor beads. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal. Inhibitors of KDM5B will prevent this process, leading to a decrease in the signal.

Materials:

-

Recombinant human KDM5B enzyme

-

Biotinylated H3K4me3 peptide substrate

-

Anti-H3K4me2/1 antibody conjugated to AlphaLISA acceptor beads

-

Streptavidin-coated AlphaLISA donor beads

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

-

α-ketoglutarate

-

384-well white opaque microplates

-

AlphaScreen-capable microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the KDM5B enzyme and α-ketoglutarate in assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the biotinylated H3K4me3 substrate in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of a suspension of the anti-H3K4me2/1 acceptor beads in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of the streptavidin donor beads in assay buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular H3K4me3 Level Assessment (Western Blot)

This protocol describes how to assess the effect of this compound on the global levels of H3K4me3 in cultured cells.

Materials:

-

Cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Wash the cells with PBS and harvest them.

-

Extract histones using a commercial kit or a standard acid extraction protocol.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature the histone extracts and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities using image analysis software. Normalize the H3K4me3 signal to the total Histone H3 signal.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving KDM5B and a typical experimental workflow for evaluating a KDM5B inhibitor like this compound.

References

The Iron Chelator AS8351: A Key Epigenetic Modulator in Direct Cardiac Reprogramming

For Immediate Release

A deep dive into the function and application of AS8351, a pivotal small molecule in a novel nine-compound cocktail, reveals its critical role as an iron-chelating epigenetic modifier in the direct conversion of human fibroblasts into cardiomyocyte-like cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data associated with this innovative approach to cardiac regeneration.

The quest for regenerative therapies for cardiovascular diseases has led to groundbreaking advancements in cellular reprogramming. A significant breakthrough in this field is the ability to directly convert somatic cells, such as fibroblasts, into functional cardiomyocytes, bypassing the need for a pluripotent intermediate state. A key player in this transformative process is the small molecule this compound, which functions as an iron chelator to modulate the epigenetic landscape, thereby facilitating the transition to a cardiac cell fate.

This compound is an integral component of a nine-chemical cocktail (9C) that has been demonstrated to successfully reprogram human fibroblasts into cardiomyocyte-like cells.[1] Its primary mechanism of action in this context is the inhibition of the histone demethylase KDM5B.[2] By chelating iron (Fe(II)), an essential cofactor for the JmjC domain of KDM5B, this compound effectively blocks its enzymatic activity.[2] This inhibition leads to the preservation of active chromatin marks, specifically trimethylation of histone H3 at lysine 4 (H3K4me3), at the promoter regions of key cardiac development genes. The maintenance of this open chromatin state is crucial for the transcriptional activation of the cardiac gene program and the subsequent cell fate conversion.

Quantitative Analysis of Reprogramming Efficiency

The inclusion of this compound as part of the nine-compound cocktail has shown significant efficacy in inducing a cardiomyocyte-like phenotype. The following table summarizes the key quantitative outcomes of this chemical reprogramming strategy.

| Metric | Result | Source |

| Reprogramming Efficiency | ~6.6% of cells positive for cardiac troponin T (cTNT) after 30 days of treatment. | [1] |

| Cellular Identity | Induced cells express key cardiomyocyte markers, including cTNT. | [1] |

| Functional Characteristics | Formation of beating clusters of cardiomyocyte-like cells. | [1] |

Experimental Protocol: Chemical Induction of Cardiomyocytes

The following protocol outlines the methodology for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells using the nine-chemical cocktail containing this compound. This protocol is based on the work of Cao et al. and is intended as a guide.

Materials:

-

Human foreskin fibroblasts (HFF)

-

Fibroblast growth medium

-

9C Cocktail (Final Concentrations):

-

CHIR99021: 1 μM

-

A83-01: 1 μM

-

BIX01294: 1 μM

-

This compound: 5 μM

-

SC1: 5 μM

-

Y-27632: 5 μM

-

OAC2: 5 μM

-

SU16f: 5 μM

-

JNJ10198409: 0.1 μM

-

-

Cardiac Induction Medium (CIM):

-

Recombinant Human BMP-4: 25 ng/ml

-

Recombinant Activin A: 10 ng/ml

-

Recombinant Human VEGF 165: 10 ng/ml

-

CHIR99021: 1 μM

-

Procedure:

-

Cell Seeding: Plate human foreskin fibroblasts in fibroblast growth medium.

-

9C Treatment: After 24 hours, replace the fibroblast growth medium with medium containing the 9C cocktail. Culture the cells in the 9C cocktail for 6 days.

-

Cardiac Induction: Following the 6-day treatment with the 9C cocktail, replace the medium with Cardiac Induction Medium (CIM).

-

Maintenance and Observation: Culture the cells in CIM for an additional 5 days. Monitor the cells for morphological changes and the appearance of beating clusters, indicative of cardiomyocyte-like cell formation.

Visualizing the Cellular Transformation

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the direct reprogramming of fibroblasts.

Signaling Pathway Diagram:

Caption: Mechanism of this compound in epigenetic regulation.

References

- 1. Human Intestinal Organoids Maintain Self-Renewal Capacity and Cellular Diversity in Niche-Inspired Culture Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of Basement Membrane Molecules by Wharton Jelly Stem Cells (WJSC) in Full-Term Human Umbilical Cords, Cell Cultures and Microtissues | MDPI [mdpi.com]

The Role of AS8351 in Histone Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 (also known as NSC51355) is a small molecule identified as a putative inhibitor of histone demethylases. Specifically, it is implicated in the inhibition of Lysine-Specific Demethylase 5B (KDM5B), a member of the JmjC domain-containing family of histone demethylases. This technical guide provides a comprehensive overview of the known role of this compound in histone demethylation, focusing on its mechanism of action, its application in cellular reprogramming, and the experimental evidence supporting its function. While this compound has been utilized as a key component in a chemical cocktail to induce the transdifferentiation of fibroblasts into cardiomyocytes, detailed biochemical data on its direct enzymatic inhibition of KDM5B remains limited in publicly available literature. This document consolidates the current understanding of this compound for researchers in epigenetics and regenerative medicine.

Introduction to Histone Demethylation and KDM5B

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs).

KDM5B, also known as JARID1B or PLU1, is a histone demethylase that specifically removes di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3). The H3K4me3 mark is strongly associated with active gene promoters. By removing this mark, KDM5B generally acts as a transcriptional repressor. KDM5B belongs to the JmjC (Jumonji C) domain-containing family of demethylases, which utilize iron (Fe(II)) and α-ketoglutarate (α-KG) as essential cofactors for their catalytic activity. The overexpression of KDM5B has been linked to various types of cancer, where it is thought to contribute to cell proliferation.[1]

This compound: A Putative KDM5B Inhibitor

This compound is a small molecule that has been identified as an inhibitor of KDM5B.[1][2][3] Its primary and most well-documented application is as a component of a nine-compound cocktail (termed 9C) used to reprogram human fibroblasts directly into functional cardiomyocyte-like cells.[1][4]

Mechanism of Action

The proposed mechanism of action for this compound is based on its function as an iron chelator.[1][2] As a JmjC domain-containing enzyme, KDM5B's catalytic activity is dependent on the presence of Fe(II) and α-KG. This compound is believed to compete with α-ketoglutarate for chelating the iron cofactor within the enzyme's active site.[2] This action disrupts the catalytic cycle, leading to the inhibition of KDM5B's demethylase activity and a subsequent increase in H3K4 methylation at its target gene loci. This mode of action is characteristic of many inhibitors targeting the JmjC family of demethylases.

Quantitative Data

Direct enzymatic inhibitory activity of this compound against KDM5B (e.g., IC50) is not extensively reported in the primary literature. However, cellular assays have demonstrated its antiproliferative effects. The available quantitative data is summarized in the table below. For comparison, data for PBIT, another KDM5B inhibitor that is reported to phenocopy the effects of this compound in cardiac reprogramming, is also included.[3]

| Compound | Target | Assay Type | Cell Line | Value | Reference |

| This compound | Proliferation | MTT Assay (72 hrs) | A549 (Human Lung Carcinoma) | IC50: 2.2 µM | [2] |

| This compound | Proliferation | MTT Assay (72 hrs) | DMS-53 (Human Small Cell Lung Cancer) | IC50: 1.1 µM | [2] |

| PBIT | KDM5B (JARID1B) | Enzymatic Assay | - | IC50: ~3 µM | MedChemExpress |

| PBIT | KDM5A (JARID1A) | Enzymatic Assay | - | IC50: 6 µM | MedChemExpress |

| PBIT | KDM5C (JARID1C) | Enzymatic Assay | - | IC50: 4.9 µM | MedChemExpress |

Role of this compound in Cellular Reprogramming

The most significant application of this compound to date is in the field of regenerative medicine, specifically in the direct chemical reprogramming of human fibroblasts into cardiomyocyte-like cells (ciCMs).

In a seminal study by Cao et al. (2016), a cocktail of nine small molecules, including this compound, was shown to efficiently induce this transdifferentiation. The study suggested that the inhibition of KDM5B by this compound was a crucial step in this process. By inhibiting KDM5B, this compound helps to maintain an "active" chromatin state, characterized by higher levels of H3K4me3 at key cardiac developmental gene loci. This epigenetic priming allows for the effective binding of cardiogenic transcription factors, thereby facilitating the cellular reprogramming process.

The essential role of KDM5B inhibition in this context was further demonstrated through an shRNA-mediated knockdown screen. Knocking down KDM5B, or using the alternative KDM5B inhibitor PBIT, was found to replicate the effect of this compound in the generation of ciCMs, strongly indicating that KDM5B is the relevant target of this compound in this biological system.[3]

Visualizing Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound inhibiting KDM5B activity.

Experimental Workflow for KDM5B Target Validation

Caption: Logic workflow for validating KDM5B as the target of this compound.

Experimental Protocols

The following sections describe representative protocols for the characterization of a JmjC histone demethylase inhibitor like this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Histone Demethylase (HDM) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant JmjC demethylase.

1. Reagents and Materials:

-

Recombinant human KDM5B protein

-

H3K4me3-biotinylated peptide substrate

-

Alpha-ketoglutarate (α-KG)

-

Ascorbate

-

Ammonium iron(II) sulfate

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Detection reagents (e.g., AlphaLISA-based or fluorescence-based formaldehyde detection)

-

384-well microplates

2. Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer.

-

In a 384-well plate, add the KDM5B enzyme, H3K4me3 peptide substrate, and the test compound at various concentrations.

-

Initiate the demethylation reaction by adding a solution containing α-KG, ascorbate, and ammonium iron(II) sulfate.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction (method depends on the detection system).

-

Add detection reagents according to the manufacturer's protocol (e.g., for an AlphaLISA assay, this would involve adding acceptor beads and streptavidin-donor beads to detect the remaining H3K4me3 mark).

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

shRNA-Mediated Knockdown Screen

This protocol outlines a general procedure for identifying the specific target of a drug by systematically knocking down candidate genes.

1. Reagents and Materials:

-

Human fibroblast cell line

-

Lentiviral shRNA library targeting the JmjC-KDM family

-

Lentiviral packaging and envelope plasmids

-

HEK293T cells for virus production

-

Transfection reagent

-

Polybrene

-

Puromycin (or other selection antibiotic)

-

Cardiac reprogramming media and small molecule cocktail (with and without this compound)

-

Antibodies for cardiac markers (e.g., cTnT) for immunofluorescence or flow cytometry

2. Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with individual shRNA plasmids and packaging plasmids to produce lentiviral particles for each JmjC-KDM gene.

-

Transduction: Seed human fibroblasts in multi-well plates. Transduce the cells with the lentiviral particles for each shRNA construct in the presence of polybrene. Include a non-targeting shRNA control.

-

Selection: After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.

-

Reprogramming: After selection, replace the medium with the cardiac reprogramming cocktail (lacking this compound).

-

Analysis: Culture the cells for the duration of the reprogramming protocol (e.g., 3-4 weeks).

-

Readout: Assess the efficiency of cardiomyocyte generation for each shRNA knockdown condition. This can be done by:

-

Immunofluorescence staining for cardiac troponin T (cTnT) and counting positive cells.

-

Flow cytometry analysis to quantify the percentage of cTnT-positive cells.

-

-

Hit Identification: Identify the shRNA constructs that result in a significant increase in reprogramming efficiency, similar to the effect of adding this compound to the control cells. These correspond to the likely targets of the compound.

Conclusion

This compound is a valuable chemical tool for studying the role of histone demethylation, particularly the function of KDM5B, in cell fate decisions. Its established role in a powerful chemical cocktail for cardiac reprogramming highlights the therapeutic potential of targeting epigenetic regulators. While its precise biochemical inhibitory constants are not yet widely disseminated, the strong genetic and pharmacological evidence points to KDM5B as its primary target in the context of fibroblast-to-cardiomyocyte transdifferentiation. Further biochemical characterization of this compound will be crucial for its development as a selective chemical probe and for a deeper understanding of its therapeutic potential.

References

- 1. Conversion of human fibroblasts into functional cardiomyocytes by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Epigenetic Effects of AS8351

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, also known as NSC51355, is an inhibitor of KDM5B, a histone demethylase. By targeting KDM5B, this compound influences epigenetic modifications, specifically by preventing the removal of methyl groups from histones. This activity leads to the retention of active chromatin marks, which can facilitate the induction of specific cellular phenotypes, such as cardiomyocyte-like cells. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound and its Epigenetic Target

This compound is a small molecule inhibitor of the lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1. KDM5B is a member of the JmjC domain-containing histone demethylase family, which are key regulators of chromatin structure and gene expression.[1] These enzymes catalyze the removal of methyl groups from lysine residues on histone tails, a critical process in epigenetic regulation.

Specifically, KDM5B targets the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3). The H3K4me3 mark is generally associated with active gene transcription. By demethylating H3K4, KDM5B contributes to the silencing of target genes. Therefore, inhibition of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels and the activation of gene expression.

Mechanism of Action

This compound exerts its inhibitory effect on KDM5B by acting as a competitive inhibitor of α-ketoglutarate (α-KG).[1] KDM5B, like other JmjC domain-containing demethylases, requires α-KG and iron (Fe(II)) as co-factors for its catalytic activity. This compound competes with α-KG for binding to the active site of the enzyme, thereby preventing the demethylation of H3K4.[1] This leads to the maintenance of active chromatin marks and facilitates the transcription of genes that are normally silenced by KDM5B.[1]

Signaling Pathways and Logical Relationships

The inhibition of KDM5B by this compound has implications for various signaling pathways and cellular processes. The following diagram illustrates the core mechanism of this compound action.

Caption: Mechanism of this compound action on KDM5B.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Note: As this compound is primarily a research compound, extensive quantitative data from peer-reviewed literature is limited. The following is based on available information.

| Parameter | Value | Cell Line/System | Reference |

| Solubility | ≥ 2.5 mg/mL (8.58 mM) in DMSO/PEG300/Tween-80/Saline | In vivo dissolution | MedChemExpress[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's epigenetic effects.

This protocol is a general guideline for assessing the inhibitory activity of this compound on KDM5B.

-

Reagents and Materials:

-

Recombinant human KDM5B

-

This compound

-

Biotinylated H3K4me3 peptide substrate

-

Alpha-ketoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Detection reagents (e.g., AlphaLISA-based)

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add KDM5B enzyme, this compound or vehicle control, and the H3K4me3 peptide substrate.

-

Initiate the reaction by adding a mixture of α-ketoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add detection reagents according to the manufacturer's instructions.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values from the resulting dose-response curve.

-

This protocol outlines the steps to measure changes in H3K4me3 levels in cells treated with this compound.

Caption: A generalized workflow for a ChIP experiment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

-

Crosslinking and Lysis:

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest the cells and perform cell lysis to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody specific for H3K4me3.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard column-based method or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enriched DNA using quantitative PCR (qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

-

Conclusion

This compound is a valuable research tool for studying the role of KDM5B and H3K4me3 in various biological processes. Its ability to modulate the epigenetic landscape by inhibiting histone demethylation provides a powerful approach to investigate the mechanisms of gene regulation and cellular differentiation. The protocols and information provided in this guide serve as a starting point for researchers and drug development professionals interested in exploring the epigenetic effects of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

The Role of AS8351 in Cellular Reprogramming: A Technical Guide for Researchers

An In-depth Technical Guide on the Application of AS8351 in Fibroblast Reprogramming for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as NSC51355, has emerged as a significant small molecule in the field of cellular reprogramming. However, it is crucial to clarify a common misconception: This compound is not utilized to induce pluripotency in fibroblasts. Instead, its role is pivotal in the direct reprogramming, or transdifferentiation, of human fibroblasts into functional cardiomyocyte-like cells.[1][2] This guide will provide an in-depth analysis of this compound's mechanism of action, its application in a small molecule cocktail for cardiac reprogramming, and detailed experimental considerations.

This compound: Mechanism of Action

This compound functions primarily through two recognized mechanisms:

-

KDM5B Inhibition: this compound is an inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B.[1][3] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an active chromatin state, which is conducive to the induction of new cellular fates.[1][4]

-

Iron Chelation: The molecule also acts as an iron chelator.[3] It affects epigenetic modifications by competing with α-ketoglutarate (α-KG) to chelate iron (Fe(II)) in certain epigenetic enzymes, such as the JmjC domain-containing histone demethylases (JmjC-KDMs), which require both α-KG and iron as co-factors.[1][4]

This dual activity makes this compound a potent tool for modulating the epigenetic landscape of a cell, thereby facilitating the transcriptional changes required for cell fate conversion.

Signaling Pathway Diagram

Caption: Mechanism of this compound in promoting active chromatin states.

Small Molecule Cocktail for Cardiac Reprogramming

This compound is a key component of a multi-component small molecule cocktail designed to reprogram fibroblasts into cardiomyocytes. While the precise composition can vary between studies, a commonly cited combination includes this compound along with several other inhibitors and signaling modulators.

Table 1: Components of a Representative Small Molecule Cocktail for Cardiac Reprogramming

| Compound | Target/Function | Putative Role in Reprogramming |

| This compound | KDM5B inhibitor, Iron Chelator | Maintains active chromatin marks to facilitate gene expression changes. [1][3] |

| CHIR99021 | GSK3 inhibitor | Activates Wnt signaling, crucial for cardiac development. |

| A83-01 | TGF-β/Activin/Nodal receptor inhibitor | Inhibits pathways that maintain fibroblast identity. |

| BIX01294 | G9a histone methyltransferase inhibitor | Modifies histone methylation patterns to facilitate reprogramming. |

| SC1 | Pluripotency-inducing small molecule | Enhances the efficiency of reprogramming. |

| Y-27632 | ROCK inhibitor | Improves cell survival during the reprogramming process. |

| OAC2 | Small molecule with undefined target | Contributes to the overall efficiency of cardiomyocyte generation. |

| SU16f | Small molecule with undefined target | Aids in the maturation and function of reprogrammed cardiomyocytes. |

| JNJ10198409 | Small molecule with undefined target | Supports the conversion process towards a cardiac lineage. |

Experimental Protocol: Direct Reprogramming of Fibroblasts

The following is a generalized protocol for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells using a small molecule cocktail containing this compound. This protocol is a template and should be optimized for specific cell lines and laboratory conditions.

Materials

-

Human dermal fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Cardiomyocyte reprogramming medium (e.g., DMEM/F12 supplemented with B27, N2, and the small molecule cocktail)

-

This compound and other small molecules (see Table 1)

-

Tissue culture plates

-

Standard cell culture reagents and equipment

Methodology

-

Cell Seeding: Plate human fibroblasts onto gelatin-coated tissue culture plates at a density of 2 x 10^4 cells/cm². Culture in fibroblast growth medium until they reach 80-90% confluency.

-

Initiation of Reprogramming: Aspirate the fibroblast medium and replace it with the cardiomyocyte reprogramming medium containing the full small molecule cocktail, including this compound.

-

Medium Changes: Replace the medium every 2-3 days for the duration of the reprogramming process, which can take up to 4-6 weeks.

-

Monitoring: Observe the cells regularly for morphological changes. Successful reprogramming is often indicated by a shift from a spindle-like fibroblast shape to a more rectangular or rod-shaped cardiomyocyte-like appearance. Spontaneous contractions may also be observed in later stages.

-

Characterization: After 4-6 weeks, the reprogrammed cells should be characterized to confirm their cardiomyocyte identity. This can be done through:

-

Immunocytochemistry: Staining for cardiac-specific markers such as cardiac troponin T (cTnT), alpha-actinin, and myosin heavy chain.

-

qRT-PCR: Analysis of gene expression for key cardiac transcription factors and structural proteins.

-

Functional Assays: Calcium imaging to assess excitation-contraction coupling and electrophysiological measurements to characterize action potentials.

-

Experimental Workflow Diagram

Caption: Workflow for fibroblast to cardiomyocyte reprogramming.

Conclusion

This compound is a powerful small molecule that, when used in combination with other signaling modulators, can effectively drive the direct reprogramming of fibroblasts into cardiomyocyte-like cells. Its role as a KDM5B inhibitor highlights the importance of epigenetic modulation in cell fate conversion. While it does not induce pluripotency, its application in generating a specific, therapeutically relevant cell type from a readily available source like fibroblasts holds significant promise for regenerative medicine and drug discovery. Further research into the precise mechanisms of this compound and the optimization of small molecule cocktails will continue to advance the field of cellular reprogramming.

References

AS8351 in the Chemical Induction of Cardiomyocyte-like Cells from Human Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of AS8351 in the direct reprogramming of human fibroblasts into cardiomyocyte-like cells (iCMs). This compound, a small molecule inhibitor of the histone demethylase KDM5B, has been identified as a key component of a nine-chemical cocktail that facilitates this cellular conversion, offering a promising avenue for cardiac regenerative medicine. This document details the quantitative outcomes, experimental procedures, and underlying molecular pathways associated with the use of this compound in this innovative reprogramming strategy.

Quantitative Data Summary

The efficacy of the nine-chemical cocktail containing this compound in inducing a cardiomyogenic fate in human fibroblasts has been quantitatively assessed through the expression of key cardiac and mesodermal markers. The following tables summarize the reported efficiencies.

Table 1: Cardiomyocyte Marker Expression

| Treatment Stage | Marker | Percentage of Positive Cells |

| 30 Days with 9-Chemical Cocktail | cTnT | ~6.6%[1] |

Table 2: Mesoderm Marker Expression

| Treatment Stage | Marker | Percentage of Positive Cells |

| Post-Induction Medium Treatment | KDR | ~27.9%[1] |

Experimental Protocols

The following protocols are based on the methodology described for the chemical induction of cardiomyocytes from human fibroblasts using a nine-small-molecule cocktail (9C), which includes this compound.

Cell Culture and Preparation

-

Cell Line: Human foreskin fibroblasts (HFFs).

-

Culture Medium: Prepare a basal medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding: Plate HFFs at a density of 5 x 104 cells per well in a 12-well plate. Culture the cells in the basal medium for 24 hours before initiating the chemical induction.

Chemical Induction Protocol

This protocol involves a two-stage process: an initial treatment with a nine-chemical (9C) cocktail followed by a cardiac induction medium (CIM).

Stage 1: 9-Chemical (9C) Cocktail Treatment (6 days)

Prepare the 9C medium with the following small molecules at the specified concentrations:

| Component | Concentration |

| CHIR99021 | 10 µM[2] |

| A83-01 | 1 µM[2] |

| BIX01294 | 1 µM[2] |

| This compound | 1 µM [2] |

| SC1 | 1 µM[2] |

| Y-27632 | 10 µM[2] |

| OAC2 | 5 µM[2] |

| SU16F | 5 µM[2] |

| JNJ10198409 | 0.1 µM[2] |

-

Procedure:

-

On day 0, replace the basal medium with the freshly prepared 9C medium.

-

Change the 9C medium every two days for a total of six days.

-

Stage 2: Cardiac Induction Medium (CIM) Treatment (5 days)

Prepare the Cardiac Induction Medium with the following components:

| Component | Concentration |

| CHIR99021 | 12 µM[2] |

| BMP-4 | 25 ng/ml[2] |

| Activin A | 10 ng/ml[2] |

| VEGF | 10 ng/ml[2] |

-

Procedure:

-

After six days of 9C treatment, replace the medium with the freshly prepared CIM.

-

Culture the cells in CIM for five days, changing the medium every two days.

-

Post-Induction Culture and Analysis

-

Following the CIM treatment, culture the cells in a maintenance medium (e.g., RPMI/B27) for an extended period to allow for maturation of the induced cardiomyocyte-like cells.

-

Analyze the cells for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) and for functional properties like spontaneous contractions and calcium transients.

Signaling Pathways and Mechanisms of Action

The nine-chemical cocktail, with this compound as a crucial component, orchestrates a complex interplay of signaling pathways to reprogram fibroblasts into a cardiac lineage.

The Role of this compound: KDM5B Inhibition and Chromatin Remodeling

This compound is a potent inhibitor of KDM5B (also known as JARID1B), a histone demethylase that specifically removes methyl groups from histone H3 lysine 4 (H3K4)[3]. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription.

The mechanism of action of this compound in this context involves:

-

Inhibition of KDM5B: this compound blocks the demethylase activity of KDM5B.

-

Increased H3K4me3 Levels: This inhibition leads to an accumulation of H3K4me3 at the promoter regions of key cardiac developmental genes.

-

Chromatin Decondensation: The increased H3K4me3 promotes a more open chromatin structure.

-

Enhanced Gene Transcription: This "poised" epigenetic state allows for the binding of cardiogenic transcription factors and the subsequent activation of the cardiac gene expression program.

The inclusion of this compound is critical, as studies have shown that knocking down KDM5B can replicate the cardiomyocyte-generating effect of this compound.[3]

Synergistic Action of the 9-Chemical Cocktail

The other components of the 9C cocktail target various signaling pathways crucial for cardiac development and reprogramming:

-

Wnt Signaling: CHIR99021 is a potent GSK3β inhibitor, which activates the canonical Wnt signaling pathway, a critical step in mesoderm induction.[3]

-

TGF-β/Activin/Nodal Signaling: A83-01 and BIX01294 are inhibitors of the TGF-β/Activin/Nodal pathway, which plays a context-dependent role in cell fate decisions.

-

Other Kinase Pathways: Y-27632 (ROCK inhibitor), SC1 (STAT3 activator), SU16F (FGF receptor inhibitor), and JNJ10198409 (c-Fms inhibitor) modulate various signaling cascades that influence cell survival, proliferation, and differentiation.

-

Epigenetic Modification: Besides this compound, OAC2 is an Oct4-activating compound that can influence the epigenetic landscape.[3]

The combination of these molecules creates a cellular environment that first induces a plastic, proliferative state and then guides the cells towards a cardiac mesodermal fate, which subsequently differentiates into cardiomyocyte-like cells.

Conclusion

This compound, through its targeted inhibition of the histone demethylase KDM5B, plays a pivotal role in the chemical reprogramming of human fibroblasts into cardiomyocyte-like cells. Its ability to create a permissive epigenetic landscape is a critical initiating event that, in synergy with other small molecules targeting key developmental signaling pathways, drives this remarkable cellular transformation. Further optimization of this chemical approach holds significant promise for developing novel cell-based therapies for cardiac repair and for creating robust in vitro models for drug discovery and disease modeling.

References

The Core Principles of AS8351 in Cellular Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules have emerged as powerful tools to direct these cell fate transitions, offering a safer and more controlled alternative to genetic methods. Among these, AS8351 has been identified as a key epigenetic modulator, particularly in the context of cardiac reprogramming. This technical guide provides an in-depth overview of the fundamental principles of this compound's action, its application in reprogramming cocktails, and the experimental methodologies involved.

This compound: An Epigenetic Modulator Targeting KDM5B

This compound is a small molecule that functions as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B) , also known as JARID1B.[1][2][3] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an open chromatin state, which is crucial for the activation of new gene expression programs required for cellular reprogramming.[1]

The mechanism of action of this compound involves its function as an iron chelator.[2] It competes with the co-factor α-ketoglutarate (α-KG) to bind to the Fe(II) ion within the Jumonji C (JmjC) domain of KDM5B, thereby inhibiting its demethylase activity.[1] This inhibition leads to the sustenance of active chromatin marks, facilitating the induction of target cell lineages, such as cardiomyocyte-like cells from fibroblasts.[1]

The 9-Compound (9C) Cocktail for Cardiac Reprogramming

This compound is a critical component of a nine-compound (9C) small molecule cocktail that has been successfully used to reprogram human fibroblasts into functional cardiomyocyte-like cells (iCMs).[4][5] This cocktail approach modulates multiple signaling pathways and epigenetic landscapes simultaneously to orchestrate the complex process of cell fate conversion.

Components of the 9-Compound Cocktail

The 9C cocktail comprises a synergistic combination of small molecules targeting various pathways essential for cardiac development and the suppression of the original fibroblast identity.

| Compound | Target/Pathway | Role in Reprogramming |

| This compound | KDM5B (Histone Demethylase) | Maintains active chromatin state to facilitate gene expression changes. [1][2][3] |

| CHIR99021 | GSK3β inhibitor | Activates the Wnt/β-catenin pathway, crucial for cardiac differentiation.[6][7] |

| A83-01 | TGF-β receptor inhibitor | Suppresses the pro-fibrotic TGF-β pathway, a barrier to reprogramming.[8] |

| BIX01294 | G9a histone methyltransferase inhibitor | An epigenetic modulator that facilitates the reactivation of pluripotency-associated genes.[9] |

| SC1 | ERK1/Ras GTPase inhibitor | Modulates the MAPK/ERK signaling pathway. |

| Y-27632 | ROCK inhibitor | Enhances cell survival and overcomes barriers to reprogramming.[9] |

| OAC2 | Oct4 activator | Promotes the expression of a key pluripotency factor. |

| SU16f | - | - |

| JNJ-10198409 | - | - |

Note: The specific targets and roles of SU16f and JNJ-10198409 in this context are less well-characterized in the provided search results.

Signaling Pathways and Experimental Workflow

The 9C cocktail works by guiding fibroblasts through a process that mimics aspects of natural cardiac development. The experimental workflow involves a multi-stage process of treating the source cells with specific combinations of these small molecules over time.

Caption: Logical workflow of cellular reprogramming using the 9C cocktail.

Experimental Protocol: Induction of Cardiomyocyte-like Cells from Human Fibroblasts

The following is a representative protocol for the chemical induction of iCMs using the 9C cocktail, based on established methodologies.[5]

Materials:

-

Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

9C Medium (Basal medium such as DMEM/F12 supplemented with the 9-compound cocktail)

-

Cardiac Induction Medium (CIM) (Basal medium supplemented with specific growth factors)

-

Small molecules (this compound, CHIR99021, A83-01, BIX01294, SC1, Y-27632, OAC2, SU16f, JNJ-10198409)

-

Growth factors for CIM (e.g., BMP-4, Activin A, VEGF)

-

Cell culture plates and standard cell culture equipment

Procedure:

-

Cell Seeding: Plate human fibroblasts in fibroblast growth medium and culture until they reach approximately 80-90% confluency.

-

Initiation of Reprogramming: Replace the fibroblast growth medium with the 9C Medium.

-

9C Treatment Phase: Culture the cells in the 9C Medium for a specified duration, typically around 6 days. The medium should be changed every 2-3 days.

-

Transition to Cardiac Induction Medium: After the 9C treatment phase, replace the medium with Cardiac Induction Medium (CIM).

-

Cardiac Induction Phase: Culture the cells in CIM for approximately 5 days to promote further differentiation and maturation into cardiomyocyte-like cells.

-

Maintenance and Observation: After the CIM phase, switch to a cardiomyocyte maintenance medium. Beating clusters of iCMs can typically be observed following this stage.

Caption: Experimental workflow for cardiac reprogramming with the 9C cocktail.

Quantitative Data and Reprogramming Efficiency

The efficiency of direct cardiac reprogramming using small molecule cocktails can vary depending on the specific protocol, cell source, and assessment methods.

| Reprogramming Cocktail | Cell Type | Reprogramming Efficiency | Functional Readout | Reference |

| 9-Compound (9C) Cocktail | Human Neonatal Dermal Fibroblasts | Low, but produces homogeneous and functional cells | Beating clusters, expression of cardiac proteins | [4] |

| GMT + Sodium Butyrate, ICG-001, RA | Rat Cardiac Fibroblasts | ~23% | Upregulation of cardiac markers (cTnT, Myh6, Nkx2.5) | [10] |

| GMT + Sodium Butyrate, ICG-001, RA | Human Cardiac Fibroblasts | ~25% | Spontaneous beating in co-culture | [10] |

Conclusion

This compound plays a pivotal role in cellular reprogramming by acting as a specific inhibitor of the histone demethylase KDM5B. Its inclusion in multi-component small molecule cocktails, such as the 9C cocktail, is essential for overcoming the epigenetic barriers that prevent cell fate transitions. By understanding the core principles of this compound's mechanism of action and its synergistic interactions with other small molecules, researchers and drug development professionals can further optimize protocols for generating specific cell types for a wide range of applications in regenerative medicine and beyond. Continued research into the specific roles of each component in these cocktails will undoubtedly lead to more efficient and robust methods for cellular reprogramming.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AS 8351 [bio-gems.com]

- 3. activemotif.jp [activemotif.jp]

- 4. The Future of Direct Cardiac Reprogramming: Any GMT Cocktail Variety? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHIR99021 Promotes hiPSC‐Derived Cardiomyocyte Proliferation in Engineered 3D Microtissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving Cardiac Reprogramming for Heart Regeneration in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fibroblast to Cardiomyocyte Conversion Using AS8351

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct cardiac reprogramming, the conversion of fibroblasts into cardiomyocyte-like cells, offers a promising strategy for regenerative medicine and disease modeling. This approach bypasses the need for pluripotent stem cell intermediates, providing a more direct route to generating functional cardiomyocytes. A key breakthrough in this field has been the use of small molecule cocktails to induce this cellular transformation. This document provides detailed protocols and application notes for the use of a nine-compound cocktail (9C), which includes AS8351, for the efficient conversion of human fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs).

The 9C cocktail functions by orchestrating a complex interplay of signaling pathway modulation and epigenetic remodeling. This compound, a crucial component of this cocktail, acts as an inhibitor of the histone demethylase KDM5B (JARID1B)[1]. By inhibiting KDM5B, this compound helps to maintain an open chromatin state at key cardiac gene loci, facilitating their expression and promoting the cardiomyocyte fate[2][3]. This epigenetic modulation works in concert with other compounds in the 9C cocktail that target critical signaling pathways, such as Wnt and TGF-β, to guide the reprogramming process[3][4].

Quantitative Data Summary

The efficiency of fibroblast to cardiomyocyte conversion using the 9C protocol has been quantitatively assessed in various studies. The following tables summarize the key quantitative data regarding the composition of the small molecule cocktails and the reported conversion efficiencies.

| Table 1: Composition of the 9C Medium [5] | |

| Compound | Final Concentration |

| CHIR99021 | 10 µM |

| A83-01 | 1 µM |

| BIX01294 | 1 µM |

| This compound | 1 µM |

| SC1 | 1 µM |

| Y-27632 | 10 µM |

| OAC-2 | 5 µM |

| SU16f | 5 µM |

| JNJ10198409 | 0.1 µM |

| Table 2: Composition of the Cardiac Induction Medium (CIM) [5] | |

| Component | Final Concentration |

| CHIR99021 | 12 µM |

| BMP-4 | 25 ng/ml |

| Activin A | 10 ng/ml |

| VEGF | 10 ng/ml |

| Table 3: Reported Conversion Efficiencies | |

| Metric | Efficiency |

| Conversion of human fibroblasts into contractile cardiomyocyte-like cells | Approximately 7%[2] |

| Upregulation of cardiac markers (e.g., cardiac troponin T) | Significant increase observed[6] |

| In vivo conversion of transplanted 9C-treated fibroblasts in infarcted mouse hearts | Efficient conversion and enhanced heart function reported[3][6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conversion of human fibroblasts into cardiomyocyte-like cells using the 9C cocktail.

Materials

-

Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)

-

Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Basal medium for reprogramming (e.g., DMEM/F12 or RPMI 1640)

-

B27 supplement

-

N2 supplement

-

Insulin

-

Small molecules for 9C cocktail (see Table 1)

-

Growth factors for CIM (see Table 2)

-

Gelatin-coated cell culture plates

-

Standard cell culture equipment

Protocol

Stage 1: Induction with 9C Medium (Days 0-6)

-

Cell Seeding: Plate human fibroblasts onto gelatin-coated plates at a density of approximately 1 x 10^6 cells per 10-cm dish in fibroblast growth medium. Allow the cells to adhere and reach about 80-90% confluency.

-

Preparation of 9C Medium: Prepare the 9C medium by supplementing the chosen basal medium (e.g., DMEM/F12) with B27, N2, insulin, and the nine small molecules at the concentrations listed in Table 1.

-

Induction: On Day 0, replace the fibroblast growth medium with the freshly prepared 9C medium.

-

Media Changes: Change the 9C medium every two days for a total of 6 days.

Stage 2: Cardiac Induction with CIM (Days 7-11)

-

Preparation of Cardiac Induction Medium (CIM): Prepare the CIM by supplementing the basal medium with the components listed in Table 2.

-

Cardiac Induction: On Day 7, replace the 9C medium with the freshly prepared CIM.

-

Media Changes: Change the CIM every two days for a total of 5 days.

-

Observation: Starting around day 8-10 of the entire process, observe the cells daily for the appearance of spontaneously contracting clusters.

Stage 3: Maintenance and Characterization (Day 12 onwards)

-

Maintenance: After the CIM treatment, switch to a maintenance medium, which can be the basal medium supplemented with B27. Change the medium every 2-3 days.

-

Characterization: The resulting ciCMs can be characterized for cardiomyocyte-specific markers and function using techniques such as immunofluorescence staining for cardiac troponin T (cTnT) and α-actinin, and by observing spontaneous calcium transients.

Visualization of Pathways and Workflows

Signaling Pathways

The 9C cocktail modulates several key signaling pathways to drive fibroblast-to-cardiomyocyte reprogramming. The following diagram illustrates the proposed mechanism of action.

Caption: Signaling pathways modulated by the 9C cocktail.

Experimental Workflow

The following diagram outlines the experimental workflow for the conversion of fibroblasts to cardiomyocytes using the 9C protocol.

Caption: Step-by-step workflow for ciCM generation.

Logical Relationships

The following diagram illustrates the logical relationship between the components of the 9C cocktail and their intended effects on cellular processes, leading to the desired outcome.

Caption: Logical flow of 9C-induced cell fate conversion.

References

- 1. An Optimized Protocol for Human Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing stem cell and lineage reprogramming technology to treat cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Cocktails Enable Hepatic Reprogramming of Mouse Fibroblasts with a Single Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Cardiac Regeneration: Application Notes for the 9-Component Small Molecule Cocktail with AS8351

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct reprogramming of somatic cells into desired cell types represents a paradigm shift in regenerative medicine. This document provides detailed application notes and protocols for utilizing a groundbreaking 9-component small molecule cocktail, which includes the potent KDM5B inhibitor AS8351, to efficiently reprogram human fibroblasts into functional cardiomyocyte-like cells (ciCMCs). This chemical-only approach circumvents the need for genetic manipulation, offering a safer and more scalable platform for cardiac regeneration research and therapeutic development.

The 9-component cocktail (9C) has been demonstrated to induce a cascade of events that epigenetically reprogram fibroblasts, leading to the activation of a cardiogenic gene program.[1][2][3] The resulting ciCMCs exhibit hallmark features of cardiomyocytes, including spontaneous contractions and expression of cardiac-specific markers.[1] this compound, a key component of this cocktail, functions as an inhibitor of KDM5B, a histone demethylase.[4][5] By inhibiting KDM5B, this compound helps to maintain active chromatin marks at key cardiac developmental gene loci, a crucial step in overcoming the epigenetic barriers of somatic cell identity.[5]

Data Presentation

The following tables summarize the composition of the 9-component cocktail (9C) and the subsequent Cardiac Induction Medium (CIM) used in the reprogramming protocol, as well as representative efficiency data.

Table 1: Composition of the 9-Component (9C) Small Molecule Cocktail

| Small Molecule | Target/Function | Concentration |

| CHIR99021 | GSK3β inhibitor (Wnt signaling activator) | 10 µM |

| A83-01 | TGF-β receptor inhibitor | 1 µM |

| BIX01294 | G9a/GLP histone methyltransferase inhibitor | 1 µM |

| This compound | KDM5B histone demethylase inhibitor | 1 µM |

| SC1 | ERK1 inhibitor | 1 µM |

| Y-27632 | ROCK inhibitor | 10 µM |

| OAC2 | Oct4-activating compound | 5 µM |

| SU16F | PDGF receptor inhibitor | 5 µM |

| JNJ10198409 | PDGF receptor inhibitor | 0.1 µM |

Table 2: Composition of the Cardiac Induction Medium (CIM)

| Component | Target/Function | Concentration |

| CHIR99021 | GSK3β inhibitor (Wnt signaling activator) | 12 µM |

| BMP-4 | Induces cardiac mesoderm | 25 ng/mL |

| Activin A | Promotes cardiac differentiation | 10 ng/mL |

| VEGF | Promotes vascularization and cardiomyocyte survival | 10 ng/mL |

Table 3: Representative Reprogramming Efficiency

| Starting Cell Type | Treatment | Timepoint | Efficiency (% cTnT+ cells) | Reference |

| Human Foreskin Fibroblasts (HFF) | 9C Cocktail + CIM | Day 30 | ~6.6% | [3] |

| Human Fetal Lung Fibroblasts (HFLF) | 9C Cocktail + CIM | Day 30 | Similar to HFFs | [3] |

Experimental Protocols

This protocol is a general guideline based on published research.[6] Optimization may be required for different fibroblast cell lines.

Materials:

-

Human fibroblasts (e.g., Human Foreskin Fibroblasts - HFFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

9C Medium: Basal medium (e.g., DMEM/F12) supplemented with the 9 small molecules at the concentrations listed in Table 1.

-

Cardiac Induction Medium (CIM): Basal medium supplemented with the components listed in Table 2.

-

Human cardiomyocyte-conditioned medium (optional, for maturation)

-

Tissue culture plates

-

Standard cell culture equipment

Protocol:

-

Cell Seeding: Plate human fibroblasts in fibroblast growth medium on gelatin-coated tissue culture plates. Allow cells to reach approximately 80-90% confluency.

-

Initiation of Reprogramming:

-

Aspirate the fibroblast growth medium.

-

Wash the cells once with PBS.

-

Add the 9C Medium to the cells.

-

-

9C Treatment Phase:

-

Culture the cells in the 9C Medium for 6 days.

-

Replace with fresh 9C Medium every 2 days.

-

-

Cardiac Induction Phase:

-

After 6 days of 9C treatment, aspirate the 9C Medium.

-

Wash the cells once with PBS.

-

Add the Cardiac Induction Medium (CIM) to the cells.

-

-

CIM Treatment and Maturation:

-

Culture the cells in CIM for at least 5 days. Replace with fresh CIM every 2 days.

-

Observe the cells for the appearance of spontaneously contracting clusters, which can typically be seen between days 20 and 30 of the entire process.[3]

-

For further maturation, the medium can be switched to a cardiomyocyte-conditioned medium.

-

-

Characterization of ciCMCs:

-

Immunofluorescence: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and Connexin 43.

-

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to visualize calcium transients in beating cells.

-

Electrophysiology: Perform patch-clamp analysis to characterize the action potentials of the ciCMCs.

-

Gene Expression Analysis: Use qRT-PCR or RNA-seq to analyze the expression of cardiac-specific genes.

-

Visualizations

Signaling Pathways in Cardiac Reprogramming

The 9-component cocktail with this compound modulates a complex network of signaling pathways to orchestrate the conversion of fibroblasts into cardiomyocytes. The diagram below illustrates the key pathways targeted by the small molecules.

Caption: Key signaling pathways modulated by the 9-component cocktail.

Experimental Workflow

The following diagram outlines the major steps and timeline for the direct cardiac reprogramming of human fibroblasts using the 9C cocktail and CIM.

Caption: Experimental workflow for fibroblast to cardiomyocyte reprogramming.

Logical Relationship of Key Components

This diagram illustrates the logical relationship between the key inputs, processes, and outputs of the chemical reprogramming method.

Caption: Logical flow from inputs to outputs in chemical reprogramming.

References

- 1. Conversion of human fibroblasts into functional cardiomyocytes by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Cardiac Reprogramming: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The all-chemical approach: A solution for converting fibroblasts into myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct cardiac reprogramming: a new technology for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and progress of direct cardiac reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

AS8351 in combination with other small molecules for cell conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351 is a small molecule identified as a potent tool in the field of cellular reprogramming, particularly in the direct conversion of somatic cells into other desired cell types.[1] This compound, in combination with other small molecules, has been demonstrated to facilitate the transdifferentiation of human fibroblasts into functional cardiomyocytes, offering a promising avenue for regenerative medicine and disease modeling.[2][3] These application notes provide a comprehensive overview of the use of this compound in cell conversion protocols, with a focus on its application in cardiac reprogramming. Detailed protocols, data presentation, and visualizations of the underlying mechanisms are included to guide researchers in utilizing this innovative approach.

Mechanism of Action